molecular formula C23H27N3O7 B183519 Intermezzo CAS No. 103188-50-7

Intermezzo

Katalognummer B183519
CAS-Nummer: 103188-50-7
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: NYVVVBWEVRSKIU-LREBCSMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Intermezzo is a pharmaceutical drug that is used to treat insomnia. It is a sublingual tablet that is placed under the tongue and dissolves quickly. Intermezzo is a short-acting drug that is used for the treatment of insomnia that occurs in the middle of the night.

Wissenschaftliche Forschungsanwendungen

Novel Oral Cavity Compartmental Absorption and Transit Model

Xia et al. (2015) developed a novel, physiologically based oral cavity model for the projection and mechanistic analysis of the clinical pharmacokinetics of intraoral formulations, specifically using Intermezzo sublingual tablets. This model, called GastroPlus™ Oral Cavity Compartmental Absorption and Transit (OCCAT™), simulated the plasma concentration versus time profiles and the fraction and rate of intraoral drug transit/absorption for Intermezzo. The model's accuracy was validated through a good fit between simulated and observed concentrations, demonstrating its potential to guide the development of future intraoral formulations (Xia et al., 2015).

Population-Based Investigations of Drug Relative Clearance

Yukawa (1999) discussed the use of population pharmacokinetics in assessing interpatient variability in drug disposition and response. Although not directly involving Intermezzo, this approach, implemented in the Nonlinear Mixed Effects Model (NOMEM) computer program, is relevant to understanding the variability in serum drug concentrations in different individuals. This method can potentially be applied to drugs like Intermezzo to manage individualized pharmacotherapy (Yukawa, 1999).

Pharmacogenomics and Rational Therapeutics

Evans and Relling (1999) explored pharmacogenomics, which involves understanding genetic polymorphisms in drug-metabolizing enzymes, transporters, receptors, and other targets that contribute to variations in drug efficacy and toxicity. This research has implications for drugs like Intermezzo, as genetic variations can significantly affect individual responses to medication (Evans & Relling, 1999).

Pharmacokinetics in Different Populations

Greenblatt et al. (2014) analyzed the pharmacokinetic parameters of zolpidem, formulated as Intermezzo, in different age and gender groups. This study highlighted how systemic exposure to the drug varies significantly between elderly and non-elderly subjects, as well as between males and females. Such studies are crucial in understanding the differential impact of drugs like Intermezzo on various population segments (Greenblatt et al., 2014).

Eigenschaften

CAS-Nummer

103188-50-7

Produktname

Intermezzo

Molekularformel

C23H27N3O7

Molekulargewicht

457.5 g/mol

IUPAC-Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C19H21N3O.C4H6O6/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;5-1(3(7)8)2(6)4(9)10/h5-10,12H,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI-Schlüssel

NYVVVBWEVRSKIU-LREBCSMRSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

melting_point

196 °C /Zolpidem/

Piktogramme

Irritant; Environmental Hazard

Löslichkeit

Solubility in water (20 °C): 23 mg/ml

Synonyme

Ambien
Amsic
Bikalm
Dalparan
Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(4-methylphenyl)-
N,N,6-trimethyl-2-(4-methylphenyl)imidazo(1,2a)pyridine-3-acetamide hemitartrate
SL 80.0750
SL 800750 23 N
SL-800750-23-N
Stilnoct
Stilnox
zodormdura
Zoldem
Zolirin
Zolpi Lich
Zolpi-Lich
zolpidem
Zolpidem 1A Pharma
Zolpidem AbZ
Zolpidem Hemitartrate
zolpidem tartrate
Zolpimist
Zolpinox

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Intermezzo
Reactant of Route 2
Reactant of Route 2
Intermezzo
Reactant of Route 3
Intermezzo
Reactant of Route 4
Intermezzo
Reactant of Route 5
Intermezzo
Reactant of Route 6
Intermezzo

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.